

4-methylbenzaldehyde spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Spectroscopic Data of 4-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule is fundamental. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-methylbenzaldehyde (also known as **p-tolualdehyde**), a common organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 4-methylbenzaldehyde is characterized by signals in the aromatic, aldehydic, and aliphatic regions.

Table 1: ¹H NMR Data for 4-methylbenzaldehyde



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.95 - 9.97	Singlet	-	1H	Aldehyde proton (-CHO)
7.77 - 7.80	Doublet	7.9 - 8.1	2H	Aromatic protons (ortho to -CHO)
7.33 - 7.40	Doublet	7.8 - 8.0	2H	Aromatic protons (meta to -CHO)
2.39 - 2.45	Singlet	-	3H	Methyl protons (- CH₃)

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.[1][2][3][4]

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: 13C NMR Data for 4-methylbenzaldehyde

Chemical Shift (δ) ppm	Assignment	
191.74 - 192.6	Carbonyl carbon (C=O)	
145.2 - 145.6	Aromatic carbon attached to -CH₃	
134.0 - 134.29	Aromatic carbon attached to -CHO	
129.7 - 129.9	Aromatic carbons (ortho to -CHO)	
129.6 - 129.76	Aromatic carbons (meta to -CHO)	
21.4 - 21.9	Methyl carbon (-CH₃)	



Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.[1][3][4][5]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of 4-methylbenzaldehyde is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of 4-methylbenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[₆] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[6]
- · Data Acquisition:
 - For ¹H NMR: Set typical acquisition parameters such as a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[6] The spectral width is typically set from 0 to 12 ppm.[6]
 - For ¹³C NMR: Use a standard carbon pulse program. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C. The spectral width is typically set from 0 to 220 ppm.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-methylbenzaldehyde



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3000	Medium	Aromatic C-H stretch
~2820 and ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1703	Strong	C=O stretch (conjugated aldehyde)
~1600, ~1575, ~1460	Medium-Strong	Aromatic C=C ring stretches
~820	Strong	C-H out-of-plane bend (paradisubstituted ring)

Note: The exact peak positions can vary based on the sampling method.[7]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like 4-methylbenzaldehyde is the KBr pellet technique:

- Sample Preparation: Grind a small amount (1-2 mg) of 4-methylbenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of air is typically recorded first.

Alternatively, for liquid samples or solutions, a spectrum can be obtained by placing a drop of the sample between two salt (e.g., NaCl or KBr) plates (thin-film method).[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-methylbenzaldehyde, the molecular weight



is 120.15 g/mol .[9]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 4-methylbenzaldehyde

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
120	70.52	Molecular ion [M]+
119	84.63	[M-H]+
91	99.99	[M-CHO]+ (Tropylium ion)
65	27.15	[C₅H₅] ⁺

Note: Relative intensities can vary between instruments.[5]

Experimental Protocol for Mass Spectrometry (EI-MS)

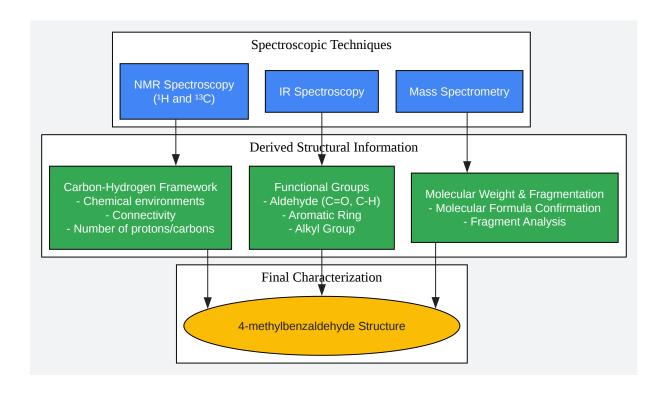
A general procedure for obtaining an EI-MS spectrum is as follows:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.
- Ionization: In the ionization chamber, the gaseous molecules are bombarded with a highenergy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+), and to fragment into smaller, charged ions.
- Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow for the characterization of 4-methylbenzaldehyde using the spectroscopic techniques described.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 4-methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. rsc.org [rsc.org]



- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 4-Methylbenzaldehyde | C8H8O | CID 7725 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzaldehyde, 4-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [4-methylbenzaldehyde spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b123495#4-methylbenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com